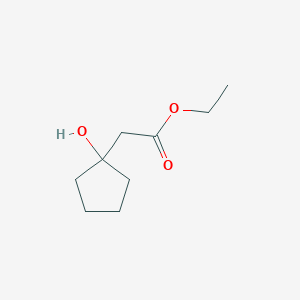

Ethyl 2-(1-hydroxycyclopentyl)acetate

Overview

Description

Ethyl 2-(1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is an ester formed from the reaction of ethyl acetate and cyclopentanone. This compound is known for its unique structure, which includes a cyclopentane ring with a hydroxyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxycyclopentyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with cyclopentanone in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of ethyl (1-hydroxycyclopentyl)acetate often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycyclopentyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.

Reduction: Ethyl (1-hydroxycyclopentyl)methanol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Chemistry

Ethyl 2-(1-hydroxycyclopentyl)acetate serves as an important intermediate in organic synthesis. It is utilized in various reactions, including:

- Esterification : Acts as a model compound for studying esterification mechanisms.

- Hydrolysis : The ester group undergoes hydrolysis to yield 1-hydroxycyclopentanecarboxylic acid and ethanol, which can further participate in biochemical pathways.

Research indicates potential biological activities of this compound:

- Enzyme Interaction : The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially influencing biological pathways.

- Therapeutic Properties : Investigated as a precursor for drug development due to its interactions with biomolecules, suggesting possible therapeutic applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects in treating various conditions:

- Ocular Applications : Preliminary studies suggest it may affect ion channels involved in ocular function, potentially beneficial for managing intraocular pressure in glaucoma patients.

- Anti-inflammatory Effects : Initial findings indicate anti-inflammatory properties that warrant further exploration into its mechanisms of action.

A study investigated the interactions of this compound with various biomolecules. The results indicated that the compound could modulate enzyme activity through hydrogen bonding, suggesting potential applications in drug design aimed at specific biological targets.

Case Study 2: Medicinal Chemistry

Research focused on the compound's effects on ocular ion channels demonstrated promising results for reducing intraocular pressure. Further pharmacological studies are needed to elucidate its full therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of ethyl (1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(1-hydroxycyclopentyl)acetate can be compared with other similar compounds, such as:

Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentane ring.

Cyclopentanone: A ketone with a similar ring structure but without the ester group.

Ethyl (1-hydroxycyclohexyl)acetate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

The uniqueness of ethyl (1-hydroxycyclopentyl)acetate lies in its combination of a cyclopentane ring and an ester group, which imparts distinct chemical and physical properties .

Biological Activity

Ethyl 2-(1-hydroxycyclopentyl)acetate, with the CAS Number 3197-76-0, is an organic compound that has garnered attention for its potential biological activities, particularly in the field of ophthalmology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group substituted with a hydroxyl group and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 172.23 g/mol. The unique structure contributes to its distinct biological properties, especially its interaction with ion channels in ocular tissues.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly ion channels associated with ocular function. The hydroxyl group can form hydrogen bonds, influencing the reactivity and stability of the compound. Additionally, the ester group may undergo hydrolysis, releasing alcohol and acid that participate in various biochemical pathways.

Ocular Applications

Research indicates that this compound exhibits significant biological activity in ocular applications:

- Intraocular Pressure Reduction : The compound has been shown to block specific ion channels in the eye, which can be beneficial for treating conditions like glaucoma by reducing intraocular pressure.

- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, although further investigations are necessary to elucidate the underlying mechanisms.

Comparative Analysis

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopentolate | C_17H_21NO_3 | Used as a mydriatic agent; blocks acetylcholine receptors. |

| Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | C_10H_16O_4 | Related structure with potential similar biological activity. |

| Cyclohexanol acetate | C_8H_{16}O | A simpler ester that may exhibit different reactivity patterns. |

This table illustrates how this compound's unique hydroxyl substitution on the cyclopentane ring distinguishes it from other esters, contributing to its specific biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound effectively inhibits certain ion channels involved in ocular pressure regulation. This suggests a potential therapeutic role in managing glaucoma and other ocular conditions.

- Animal Models : In vivo studies using animal models have indicated that administration of this compound results in significant reductions in intraocular pressure without notable adverse effects, supporting its safety profile for therapeutic use .

- Comparative Efficacy : Compared to traditional treatments like cyclopentolate, this compound shows promise due to its targeted action on ion channels while minimizing systemic side effects commonly associated with other mydriatic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 2-(1-hydroxycyclopentyl)acetate?

this compound is synthesized via a nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate in the presence of potassium carbonate (K₂CO₃). The reaction is conducted under reflux (40°C) for 1 hour, followed by acidification with HCl and purification via flash chromatography (petroleum ether:ethyl acetate = 3:1). This method achieves a 93.5% yield, with rigorous monitoring by TLC to confirm reagent consumption . Key variables affecting yield include reagent stoichiometry (1:1.2 molar ratio of cyclopentanone to ethyl 2-bromoacetate), reaction time, and efficient removal of byproducts during workup.

Q. How is this compound characterized spectroscopically?

Characterization relies on ¹H NMR (δ 4.18 ppm for the ethyl ester quartet, δ 1.90–1.50 ppm for cyclopentyl protons) and ¹³C NMR (δ 173.27 ppm for the carbonyl carbon, δ 79.48 ppm for the hydroxyl-bearing cyclopentyl carbon). These assignments align with analogous cyclopentyl-acetate derivatives, such as methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate, where cyclopentyl geometry and substituent effects dictate chemical shifts . Comparative analysis with computed spectra (e.g., B3LYP/aug-cc-pVDZ-level DFT for cyclopentolate derivatives) can resolve ambiguities .

Q. What are the primary research applications of this compound in organic and medicinal chemistry?

The compound serves as a versatile intermediate for synthesizing bioactive molecules. Its hydroxyl and ester groups enable functionalization into drug candidates (e.g., cyclopentolate derivatives with anticholinergic activity) or incorporation into polymers. For example, ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate (a structural analog) is used to develop specialty chemicals with tailored reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing derivatives of this compound?

Contradictions in NMR or IR data often arise from stereochemical variations or solvent effects. For example, cyclopentyl ring puckering can shift proton resonances. To address this:

- Use DFT calculations (e.g., B3LYP/aug-cc-pVDZ) to predict spectral profiles and compare with experimental data .

- Employ X-ray crystallography (via SHELXL/SHELXTL) for unambiguous structural determination if crystalline derivatives are obtainable .

- Cross-validate with heteronuclear NMR (HSQC, HMBC) to confirm coupling networks .

Q. What strategies improve the stability of this compound under varying experimental conditions?

Stability challenges include ester hydrolysis in aqueous media or thermal decomposition. Mitigation approaches:

- Store the compound at -20°C under inert atmosphere to prevent oxidation, as recommended for structurally similar esters .

- Avoid prolonged exposure to acidic/basic conditions during reactions.

- Use anhydrous solvents (e.g., THF, DCM) for synthetic steps involving nucleophiles .

Q. How does this compound compare to analogs like cyclopentolate in pharmacological studies?

Cyclopentolate (a derivative of 2-(1-hydroxycyclopentyl)acetate) exhibits antimuscarinic activity due to its dimethylaminoethyl and phenyl substituents . Key differences include:

- Bioavailability : Cyclopentolate’s quaternary ammonium moiety enhances ocular penetration.

- Reactivity : this compound lacks the phenyl group, reducing steric hindrance for further functionalization. Computational docking studies can predict binding affinities of derivatives to targets like acetylcholine receptors .

Q. Methodological Guidance

Designing experiments to study the compound’s reactivity in cross-coupling reactions

- Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts for Suzuki-Miyaura couplings using the hydroxyl group as a directing moiety.

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to balance reaction rate and byproduct formation .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track ester carbonyl vibrations (1700–1750 cm⁻¹) during reactions .

Analyzing batch-to-batch variability in synthetic protocols

Properties

IUPAC Name |

ethyl 2-(1-hydroxycyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQXMPGGIREDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473052 | |

| Record name | ethyl (1-hydroxycyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-76-0 | |

| Record name | ethyl (1-hydroxycyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.